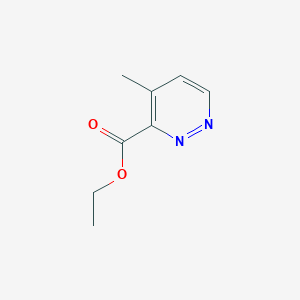

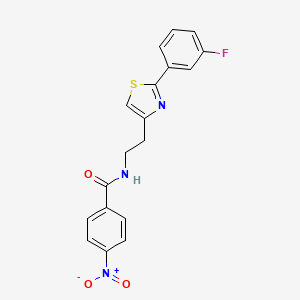

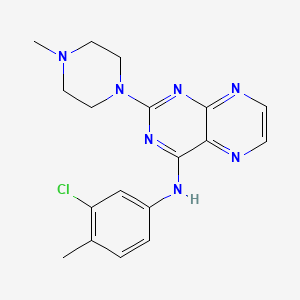

![molecular formula C14H9N3O3S2 B3004628 N-[3-氧代-2-(噻吩-2-羰基)-1,2,4-噻二唑-5-基]苯甲酰胺 CAS No. 478031-90-2](/img/structure/B3004628.png)

N-[3-氧代-2-(噻吩-2-羰基)-1,2,4-噻二唑-5-基]苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[3-oxo-2-(thiophene-2-carbonyl)-1,2,4-thiadiazol-5-yl]benzamide is a compound that features a thiadiazole scaffold, which is known for its significant biological properties. This compound is structurally related to various benzamide derivatives that have been synthesized and studied for their potential biological activities, including anticancer, antifungal, and antiarrhythmic effects .

Synthesis Analysis

The synthesis of related compounds often involves microwave-assisted methods, domino reactions, or green chemistry principles. For instance, Schiff's bases containing a thiadiazole scaffold and benzamide groups have been synthesized under microwave irradiation, which is a solvent-free and efficient method . Similarly, a three-component domino reaction has been used to create novel thiadiazole derivatives . Green synthesis approaches have also been employed, such as the reaction of carboxylic acid hydrazides with diacetic acid derivatives in water .

Molecular Structure Analysis

The molecular structure of related benzamide derivatives has been characterized using various spectroscopic techniques, including IR, NMR, and mass spectrometry. Single-crystal X-ray diffraction has been used to elucidate the role of non-covalent interactions in the gelation behavior of some benzamide derivatives . Additionally, the crystal structures of various benzamide derivatives have been determined, revealing different modes of supramolecular aggregation .

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, including cyclization and oxidation. For example, the reaction of thioamides with isonitriles and water can lead to the formation of cyclic thiadiazolidin-3-ones . Oxidation reactions have been used to transform thiadiazole derivatives into novel cyclic systems, such as [1,2,4]thiadiazolo[2,3-a]pyridine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The presence of substituents on the benzamide ring can affect the compound's solubility, stability, and reactivity. For instance, the introduction of methyl groups and the formation of S=O interactions have been shown to impact the gelation behavior of certain benzamide derivatives . The cytotoxic activity of these compounds against various cancer cell lines has been evaluated, with some derivatives showing promising results .

科学研究应用

线虫杀灭活性

刘等人(2022 年)的一项研究合成了一系列含有 1,3,4-噻二唑酰胺基团的 1,2,4-恶二唑衍生物,这些衍生物显示出显着的线虫杀灭活性。这项研究表明在农业或相关领域控制线虫害虫的潜在用途 (刘等人,2022).

合成和表征

Adhami 等人(2012 年)进行了一项研究,重点是合成类似于 N-[3-氧代-2-(噻吩-2-羰基)-1,2,4-噻二唑-5-基]苯甲酰胺的化合物及其 Ni 和 Pd 络合物。这项研究有助于了解此类化合物的结构和化学性质 (Adhami 等人,2012).

抗肿瘤和抗氧化剂

Hamama 等人(2013 年)合成了新的 1,3,4-噻二唑衍生物,展示了它们作为抗肿瘤和抗氧化剂的潜力。该应用在药物化学和药物开发中具有重要意义 (Hamama 等人,2013).

抗癌评估

Tiwari 等人(2017 年)合成了一系列含有噻二唑骨架和苯甲酰胺基团的化合物,并评估了它们的抗癌活性。这展示了该化合物在癌症研究和治疗中的潜力 (Tiwari 等人,2017).

光伏应用

Higashihara 等人(2012 年)报道了含有噻吩、恶二唑或噻二唑部分的新型 π 共轭聚合物的合成和光伏应用。这项研究突出了此类化合物在有机光伏器件中的潜在用途 (Higashihara 等人,2012).

抗菌和抗真菌活性

Patel 等人(2015 年)合成了具有苯甲酰胺衍生物的杂环化合物,显示出显着的抗菌和抗真菌活性。这项研究指出了在抗菌疗法中的潜在应用 (Patel 等人,2015).

未来方向

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future directions in the research of “N-[3-oxo-2-(thiophene-2-carbonyl)-1,2,4-thiadiazol-5-yl]benzamide” and similar compounds could involve further exploration of their biological effects and potential applications in medicinal chemistry.

属性

IUPAC Name |

N-[3-oxo-2-(thiophene-2-carbonyl)-1,2,4-thiadiazol-5-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9N3O3S2/c18-11(9-5-2-1-3-6-9)15-13-16-14(20)17(22-13)12(19)10-7-4-8-21-10/h1-8H,(H,15,16,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRQGJWYECRRRKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=NC(=O)N(S2)C(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

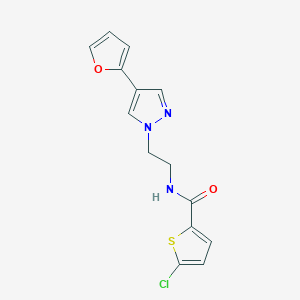

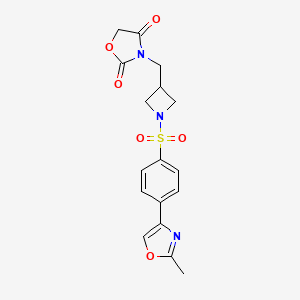

![4-Bromo-2-[(3,4-difluoroanilino)methyl]benzenol](/img/structure/B3004545.png)

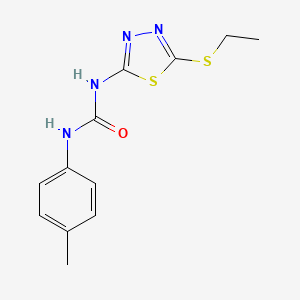

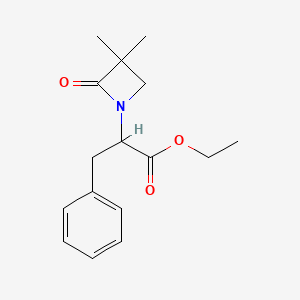

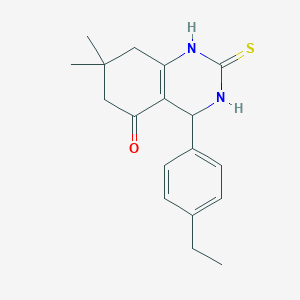

![N-(4-methoxyphenyl)-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B3004549.png)

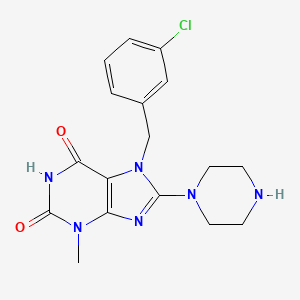

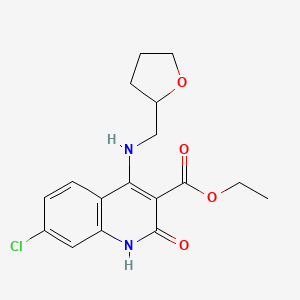

![(3Z)-N-(Cyanomethyl)-3-[(2,3-dimethoxyphenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxamide](/img/structure/B3004554.png)

![2-Amino-4-[(2-amino-2-carboxyethyl)sulfanyl]butanoic acid dihydrochloride](/img/structure/B3004555.png)